

Hydroxyzine Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydrobenzole hydrochloride

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This technical guide provides an in-depth analysis of the molecular formula, chemical structure, and physicochemical properties of hydroxyzine hydrochloride. It further details experimental protocols for its synthesis and analysis and elucidates its primary mechanism of action through a signaling pathway diagram.

Molecular Formula and Structure

Hydroxyzine hydrochloride is the dihydrochloride salt of hydroxyzine, a first-generation antihistamine belonging to the piperazine class of chemicals.^[1]

- Molecular Formula: $C_{21}H_{29}Cl_3N_2O_2$ ^[2]
- Chemical Name: (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride^[3]
- Structure:

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Physicochemical Properties

The following table summarizes the key quantitative data for hydroxyzine and its hydrochloride salt.

Property	Value	Reference
Hydroxyzine Hydrochloride		
Molecular Weight	447.8 g/mol	[1][2]
Melting Point	Approximately 190-200°C (with decomposition)	[4][5][6]
Appearance	White, odorless crystalline powder	[3][5]
Solubility	Very soluble in water; Freely soluble in ethanol and methanol; Soluble in chloroform; Slightly soluble in acetone; Practically insoluble in ether	[3][4][7]
pH (1% aqueous solution)	1.3 - 2.5	[5][8]
Hydroxyzine (Base)		
Molecular Weight	374.9 g/mol	[1][4]
Molecular Formula	C ₂₁ H ₂₇ ClN ₂ O ₂	[4]

Experimental Protocols

Method 1: N-Alkylation

A common method for synthesizing hydroxyzine involves the N-alkylation of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.[9]

- Reactants:
 - N-(4-Chlorobenzhydryl)piperazine
 - 2-(2-Chloroethoxy)ethanol
 - Potassium carbonate (base)

- Tetrabutyl ammonium bromide (catalyst)
- Water (solvent)
- Procedure:
 - N-(4-Chlorobenzhydryl)piperazine is added to water and stirred at room temperature.
 - Potassium carbonate and tetrabutyl ammonium bromide are added sequentially to the reaction mixture.
 - A solution of 2-(2-chloroethoxy)ethanol in water is then added.
 - The reaction mixture is heated to 80°C and stirred for 5 hours.
 - After cooling to room temperature, the mixture is extracted with ethyl acetate.
 - The organic layer is washed with water and then concentrated to yield hydroxyzine free base.
 - The free base is then dissolved in a suitable solvent like ethanol and treated with excess gaseous hydrochloric acid to precipitate the dihydrochloride salt.
 - The resulting hydroxyzine hydrochloride crystals can be purified by recrystallization.[6]

Method 2: Raney-Ni Catalyzed N-Alkylation

A newer approach utilizes a Raney-Ni catalyst for the N-alkylation process, which has been developed for the synthesis of hydroxyzine and other diphenylmethyl piperazine derivatives.
[10]

Titrimetric Assay in Non-Aqueous Medium

This method is used for the determination of hydroxyzine dihydrochloride in bulk drug and pharmaceutical formulations.[11]

- Principle: The method is based on the titration of the drug in a non-aqueous solvent with a standardized titrant.

- Reagents:
 - Glacial acetic acid
 - Mercuric acetate
 - Acetous perchloric acid (0.01 M)
 - Crystal violet indicator
- Procedure for Bulk Drug:
 - Accurately weigh about 100 mg of hydroxyzine hydrochloride and dissolve it in 70 mL of glacial acetic acid.
 - Add mercuric acetate and a few drops of crystal violet indicator.
 - Titrate with 0.01 M acetous perchloric acid to a visual endpoint (color change).
 - A potentiometric endpoint can also be used.[\[5\]](#)[\[11\]](#)
- Procedure for Formulations (Tablets):
 - Weigh and finely powder 20 tablets.
 - Weigh an amount of powder equivalent to 100 mg of hydroxyzine hydrochloride into a 100 mL volumetric flask.
 - Add 70 mL of glacial acetic acid and shake for about 20 minutes.
 - Make up the volume to 100 mL with glacial acetic acid, mix well, and filter.
 - Take a suitable aliquot of the filtrate and proceed with the titration as described for the bulk drug.[\[11\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the quantitative analysis of hydroxyzine in various matrices.

- Principle: A reversed-phase HPLC method separates hydroxyzine from other components, and its concentration is determined using a UV detector.
- Stationary Phase: A Hibar μ Bondapak C₁₈ column is commonly used.[12]
- Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 500:200:300 v/v/v) is often employed.[12]
- Flow Rate: Typically 1.0 mL/min.[12]
- Detection: UV detection at a wavelength of 235 nm.[12]
- Application: This method has been validated for the analysis of hydroxyzine in bulk drug, pharmaceutical formulations, and human serum, and is suitable for stability studies.[12]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

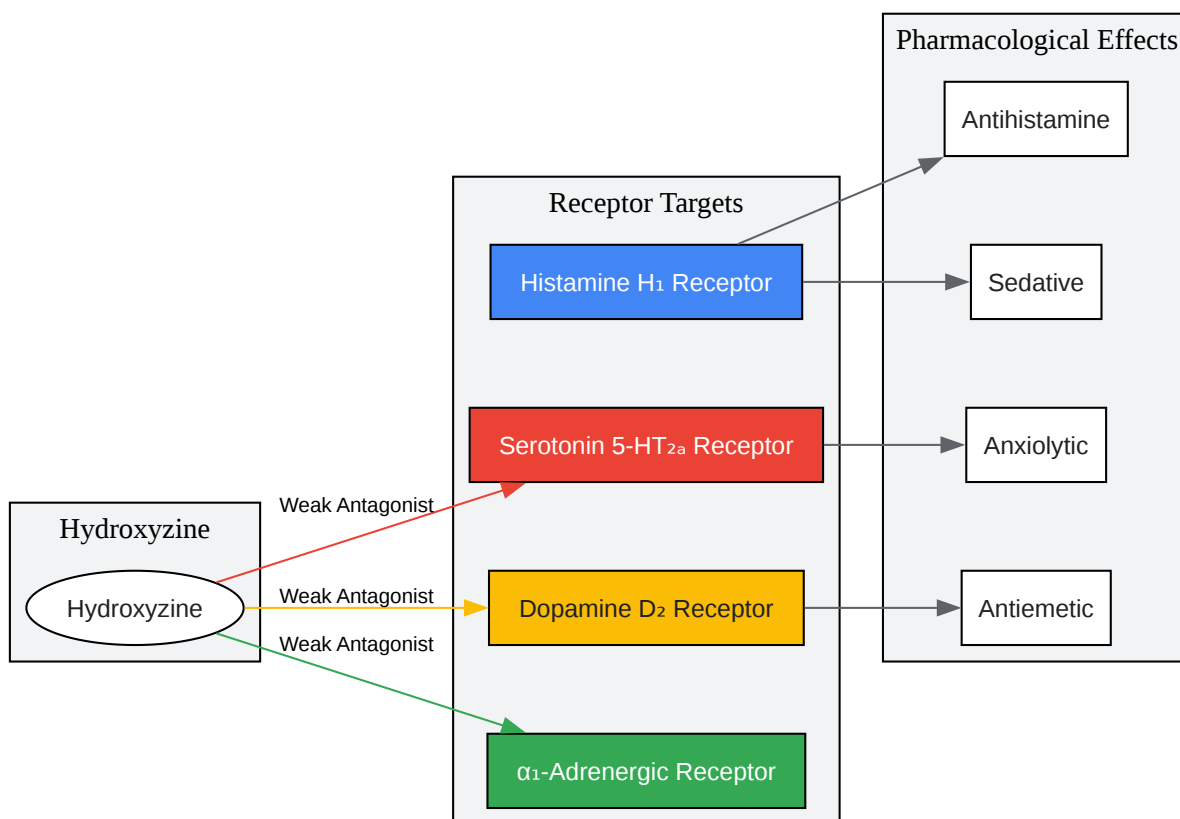
This highly sensitive method is used for quantifying hydroxyzine hydrochloride at very low concentrations, particularly in preclinical safety studies like the hERG assay.[13]

- Principle: Chromatographic separation is achieved using UPLC, followed by highly selective and sensitive detection using tandem mass spectrometry.
- Column: An Acquity BEH C₁₈ analytical column is suitable.[13]
- Validation: The method has been validated for concentrations in the range of 0.11-1.1 ng/mL with a limit of quantification of 0.09 ng/mL in extracellular solution.[13]

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H₁ receptor.[1][14][15] This action blocks the effects of histamine, leading to its antihistaminic and sedative properties. Additionally, hydroxyzine exhibits weaker antagonism at other receptors, which contributes to its anxiolytic and antiemetic effects.[1][16]

The following diagram illustrates the primary and secondary receptor interactions of hydroxyzine.



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Caption: Mechanism of action of Hydroxyzine.

This diagram illustrates that hydroxyzine primarily acts as a potent inverse agonist at histamine H₁ receptors, which is responsible for its antihistamine and sedative effects. Its weaker antagonist activity at serotonin 5-HT_{2a}, dopamine D₂, and α_1 -adrenergic receptors contributes to its anxiolytic and antiemetic properties.[1][16]

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- To cite this document: BenchChem. [Hydroxyzine Hydrochloride: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7729503#hydroxyzine-hydrochloride-molecular-formula-and-structure]

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